1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide
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Overview
Description
1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety linked to an indoline structure through a carbonyl group
Preparation Methods
The synthesis of 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzofuran-2-carbonyl chloride, which is then reacted with N-methylindoline-2-carboxamide under controlled conditions to form the desired compound . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the carbonyl linkage.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar chemical reactivity and biological activities.
Indoline derivatives: Compounds with the indoline structure also show comparable properties, particularly in medicinal chemistry applications.
Hybrid compounds: Molecules that combine benzofuran and indoline structures, like the one , often exhibit unique properties due to the synergistic effects of both moieties.
Properties
IUPAC Name |
1-(1-benzofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-20-18(22)15-10-12-6-2-4-8-14(12)21(15)19(23)17-11-13-7-3-5-9-16(13)24-17/h2-9,11,15H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXIYGBGWSWRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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